4-Chloropyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJQADVZUHQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520127 | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-68-9 | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloropyrimidine 5 Carbonitrile and Its Derivatives
Classical Synthetic Routes to Pyrimidine-5-carbonitriles
The construction of the pyrimidine-5-carbonitrile scaffold can be achieved through several established synthetic methodologies, often involving the condensation of three-component systems or the use of readily available starting materials.
Methods Involving One-Pot Multi-component Reactions
One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine-5-carbonitriles from simple precursors. nih.govmdpi.com These reactions often involve the condensation of an aldehyde, a compound containing an active methylene (B1212753) group, and a source of the pyrimidine (B1678525) ring's nitrogen atoms, such as urea (B33335) or thiourea (B124793). ias.ac.innih.gov
A common strategy involves the reaction of an aromatic aldehyde, malononitrile (B47326), and urea or thiourea. ias.ac.innih.gov The reaction can be catalyzed by various agents, including ammonium (B1175870) chloride under solvent-free conditions, which provides an eco-friendly and inexpensive method. ias.ac.inwuxiapptec.com The use of p-dodecylbenzenesulfonic acid (DBSA) in water has also been reported to effectively catalyze the condensation of aromatic aldehydes, p-chlorobenzoylacetonitrile, and substituted ureas, leading to high yields of pyrimidine-5-carbonitrile derivatives. derpharmachemica.comresearchgate.net The reaction mechanism typically proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of urea or thiourea and subsequent cyclization and aromatization. nih.gov The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the reaction's efficiency and yield. mdpi.com For instance, using microwave irradiation has been shown to increase yields and reduce reaction times compared to conventional heating.
| Catalyst/Conditions | Reactants | Product Type | Yield (%) | Reference |
| p-Dodecylbenzenesulfonic acid (DBSA) in water | Aromatic aldehydes, p-chlorobenzoylacetonitrile, Substituted urea | Pyrimidine-5-carbonitriles | High | derpharmachemica.comresearchgate.net |
| Ammonium chloride (solvent-free) | Substituted benzaldehyde, Malononitrile, Urea/Thiourea | Pyrimidine-5-carbonitrile | - | ias.ac.in |
| Bone char-nPrN-SO3H (solvent-free) | Aldehyde derivatives, Malononitrile, Urea/Thiourea | Pyrimidine-5-carbonitrile | Excellent | nih.gov |
| Sodium hydroxide (B78521) in ethanol (B145695) | 3-Amino-1,2,4-triazole, Malononitrile, Aryl aldehydes | 5-Amino-7-aryl-7,8-dihydro- ias.ac.inderpharmachemica.comtriazolo[4,3-a]-pyrimidine-6-carbonitriles | Good | nih.gov |
| Triethylamine (B128534) in DMF | Appropriate aldehydes, 1H-Tetrazole-5-amine, 3-Cyanoacetyl indole | 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | - | mdpi.com |
Approaches Utilizing Ethyl Cyanoacetate (B8463686) as a Starting Material
Ethyl cyanoacetate is a versatile and commonly used starting material for the synthesis of pyrimidine-5-carbonitriles. A well-established method involves the cyclocondensation of ethyl cyanoacetate, an aromatic aldehyde, and thiourea. nih.gov This reaction can be catalyzed by a base, such as potassium carbonate or sodium ethoxide, and is often carried out in ethanol. nih.gov The use of piperidine (B6355638) as a catalyst has also been documented. These reactions typically require refluxing for several hours to achieve moderate to good yields. nih.gov
The initial step in this synthesis is a Knoevenagel condensation between the aromatic aldehyde and ethyl cyanoacetate, followed by a Michael addition of thiourea to the resulting α,β-unsaturated compound. The final step involves an intramolecular cyclization with the elimination of ethanol and subsequent tautomerization to form the pyrimidine ring.
| Catalyst | Reactants | Yield (%) | Reference |
| Potassium Carbonate | Ethyl cyanoacetate, Thiourea, Substituted aromatic aldehyde | 55-85 | |
| Sodium Ethoxide | Ethyl cyanoacetate, Thiourea, Appropriate aldehydes | 90 | |
| Piperidine | Ethyl cyanoacetate, Thiourea, Appropriate aldehydes | 41-61 |
Synthesis via α-Cyanoketones, Malononitrile, or Guanyl Hydrazone Precursors
Beyond the more common starting materials, pyrimidine-5-carbonitriles can also be synthesized from precursors like α-cyanoketones, malononitrile, and guanyl hydrazones. ias.ac.inderpharmachemica.com For example, p-chlorobenzoylacetonitrile, an α-cyanoketone, can be condensed with aromatic aldehydes and substituted ureas to form pyrimidine-5-carbonitrile derivatives. derpharmachemica.comresearchgate.net
Malononitrile is a key reactant in many multi-component syntheses of pyrimidine-5-carbonitriles, as discussed in the one-pot reaction section. nih.govias.ac.innih.gov Its high reactivity due to the two cyano groups makes it an excellent building block for forming the pyrimidine ring. In some instances, guanidine (B92328) can be used in a multi-component reaction with malononitrile and an aldehyde, catalyzed by sodium acetate, to yield pyrimidine-5-carbonitrile derivatives.
Specific Synthesis of 4-Chloropyrimidine-5-carbonitrile
The introduction of a chlorine atom at the 4-position of the pyrimidine-5-carbonitrile core is a crucial step for further functionalization, often serving as a handle for nucleophilic substitution reactions.
Chlorination Reactions in Pyrimidine Synthesis
Direct chlorination of a pre-formed pyrimidine ring is a common method to introduce a chlorine atom. Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for converting hydroxyl or oxo groups on the pyrimidine ring into chloro substituents. This reagent can also act as a deprotecting agent in some cases.
For instance, a two-step procedure involving TFA-mediated debenzylation followed by treatment with POCl₃/PCl₅ can convert 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile to 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922), albeit in moderate yields. In this process, an excess of POCl₃ helps to ensure the complete conversion of any hydroxyl intermediates to chlorides. Another approach involves the regioselective chlorination at the C5 position of the pyrimidine ring using N-chlorosuccinimide (NCS) in acetic acid, which can be a high-yielding reaction. arkat-usa.org
Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenation
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in aromatic and heteroaromatic chemistry, providing a pathway for the introduction of various functional groups, including halogens. wikipedia.org In the context of pyrimidine synthesis, SNAr reactions are particularly relevant for the functionalization of chloropyrimidines. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, especially when substituted with electron-withdrawing groups. wikipedia.org
The reactivity of dichloropyrimidines in SNAr reactions is influenced by the position of the chloro substituents and the presence of other groups on the ring. wuxiapptec.com Generally, the C4 position of a 2,4-dichloropyrimidine (B19661) is more susceptible to nucleophilic attack than the C2 position. stackexchange.com This selectivity is attributed to the higher LUMO coefficient at C4. stackexchange.com However, this selectivity can be altered by the electronic and steric effects of other substituents on the ring. wuxiapptec.com For instance, an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com
While SNAr is more commonly used to displace a halogen with another nucleophile, it is also a key consideration in the synthesis of halogenated pyrimidines themselves. For example, the synthesis of 4-chloro-2-(trichloromethyl)pyrimidines, which are valuable intermediates, can be achieved through a cyclization-chlorination process. thieme.de These compounds can then undergo further SNAr reactions to introduce other functionalities. thieme.de The reaction of heteroaryl chlorides, including those in the pyrimidine series, with amines in water in the presence of KF offers a facile and environmentally friendly SNAr N-arylation method. researchgate.net
| Reaction Type | Reagents | Key Features | Reference |
| Chlorination | Phosphorus oxychloride (POCl₃) | Converts hydroxyl/oxo groups to chloro groups. | - |
| Chlorination | N-chlorosuccinimide (NCS) | Allows for regioselective chlorination. | arkat-usa.org |
| Nucleophilic Aromatic Substitution (SNAr) | Dichloropyrimidines and Nucleophiles | C4 position is generally more reactive than C2. | wuxiapptec.comstackexchange.com |
Formation from Dichloropyrimidine Precursors
One of the common strategies for synthesizing derivatives of this compound involves the use of dichloropyrimidine precursors. These precursors, typically bearing chlorine atoms at the 4- and 6-positions, serve as electrophilic substrates for nucleophilic substitution reactions.
A notable example is the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile starting from 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.orgresearchgate.net In this multi-step synthesis, the 4,6-dichloro groups are first displaced by a nucleophile, such as benzyloxide. This is followed by oxidation of the methylthio group to a sulfone, which is a better leaving group, and subsequent displacement by a cyanide group. The final step involves chlorination at the C5 position using N-chlorosuccinimide (NCS) to yield the desired trisubstituted pyrimidine. arkat-usa.orgresearchgate.net
The reaction of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at elevated temperatures (ca. 106 °C) leads to the formation of 4,5,6-trichloropyrimidine-2-carbonitrile in a 30% yield over a two-step procedure. arkat-usa.org This method highlights the transformation of benzyloxy groups back into chloro substituents.
The reactivity of dichloropyrimidines can be highly regioselective. For instance, nucleophilic attack on 2,4-dichloropyrimidines with N-methylpiperazine has been shown to favor substitution at the C-4 position over the C-2 position. researchgate.net This regioselectivity is crucial for the controlled synthesis of specific isomers.
The table below summarizes a key reaction in the formation of a trichloropyrimidine carbonitrile derivative from a dichloropyrimidine precursor.
| Starting Material | Reagents | Product | Yield | Reference |
| 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | PCl₅, POCl₃ | 4,5,6-trichloropyrimidine-2-carbonitrile | 30% | arkat-usa.org |
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus. This section explores microwave-assisted synthesis, catalytic methods, and regioselective strategies that represent significant advancements in the preparation of pyrimidine derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives. For example, the synthesis of 4-amino-6-(substituted aryl)-2-hydroxy-pyrimidine-5-carbonitrile and its 2-mercapto analogs has been achieved in good yields (80-85%) through a one-pot, three-component reaction under microwave irradiation. researchgate.net This method offers significantly shorter reaction times compared to conventional heating. researchgate.net
Microwave irradiation has also been employed in the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing its versatility in constructing complex heterocyclic systems. acs.org The precise control over reaction parameters such as temperature and pressure often leads to cleaner reactions and higher purity of the final products. researchgate.net
Catalytic Methods for Pyrimidine Ring Formation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrimidine rings with high efficiency and selectivity. mdpi.com A variety of catalysts have been explored for the synthesis of pyrimidine-5-carbonitrile derivatives.
One innovative and green approach involves the use of a modified bone char catalyst. This biocatalyst, derived from food industry waste, has been successfully used in the three-component synthesis of pyrimidine-5-carbonitrile derivatives from an aldehyde, malononitrile, and urea. nih.govresearchgate.net The reaction proceeds efficiently under solvent-free conditions at 80 °C, and the catalyst can be recovered and reused multiple times without a significant loss of activity. nih.govresearchgate.netresearchgate.net
Copper-catalyzed methods have also been developed for the synthesis of substituted pyrimidones and pyrimidines. mdpi.com For instance, Cu(II) triflate has been shown to be an effective catalyst for the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com
The following table provides an example of a catalyzed synthesis of pyrimidine-5-carbonitrile derivatives.
| Aldehyde | Catalyst | Conditions | Product Type | Reference |
| 4-chlorobenzaldehyde | bone char-nPrN-SO₃H | 80 °C, solvent-free | pyrimidine-5-carbonitrile derivative | nih.govresearchgate.net |
Regioselective Synthesis and Functionalization
The ability to control the position of functional groups on the pyrimidine ring is crucial for designing molecules with specific properties. Regioselective synthesis and functionalization are therefore key aspects of pyrimidine chemistry.
The electron-withdrawing nature of the nitrile group at the C5 position and the chlorine atom at the C4 position in this compound enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the regioselective introduction of various functional groups.
For instance, the chlorination of pyrimidine derivatives can be directed to the C5 position by the presence of electron-donating groups at adjacent positions. In one protocol, 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile undergoes regioselective chlorination at the C5 position with NCS in acetic acid at 118°C, achieving a 95% yield.
Furthermore, the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been achieved with regioselectivity using phase transfer catalysts, demonstrating a green chemistry approach to C-N bond formation via an SNAr mechanism.
Derivatization Strategies from this compound
The chlorine atom at the C4 position of this compound is a versatile handle for introducing a wide range of substituents through nucleophilic displacement. This reactivity is central to the utility of this compound as a building block in medicinal and materials chemistry.
Nucleophilic Displacement of the Chlorine Atom
The chlorine atom at the C4 position is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrile group and the pyrimidine ring nitrogens. This allows for the displacement of the chlorine by a variety of nucleophiles, including amines, thiols, and alkoxides. nih.gov
For example, the reaction of 4-chloro-6-(4-fluorophenyl)-2-((4-substitutedbenzyl)thio)pyrimidine-5-carbonitriles with various secondary amines in dry benzene (B151609) leads to the formation of the corresponding 4-amino substituted derivatives in good yields. nih.gov Similarly, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the substitution of the chlorine atom. rsc.org
The reactivity of the C4-chloro group is generally greater than that of a chloro group at the C2 position, allowing for selective functionalization. researchgate.net This difference in reactivity is a key principle in the regioselective synthesis of disubstituted pyrimidines.
The table below presents examples of nucleophilic displacement reactions of the chlorine atom in this compound derivatives.
| 4-Chloropyrimidine (B154816) Derivative | Nucleophile | Product | Reference |
| 4-chloro-6-(4-fluorophenyl)-2-((4-substitutedbenzyl)thio)pyrimidine-5-carbonitriles | Secondary amines | 4-amino-6-(4-fluorophenyl)-2-((4-substitutedbenzyl)thio)pyrimidine-5-carbonitriles | nih.gov |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |
Reactions with Amines and Hydrazines
The substitution of the C4-chlorine with nitrogen-based nucleophiles is a widely employed strategy for functionalizing the pyrimidine core. This reaction readily proceeds with various primary and secondary amines, as well as hydrazine (B178648) and its derivatives, to yield the corresponding 4-amino- or 4-hydrazinylpyrimidine-5-carbonitriles. nih.govpreprints.orgmdpi.com
These reactions are typically conducted under mild conditions, often requiring a base like triethylamine or operating in a suitable solvent such as ethanol or dry benzene to facilitate the substitution. nih.govmdpi.com For instance, reacting 4-chloro-6-(4-fluorophenyl)-2-((4-substitutedbenzyl)thio)pyrimidine-5-carbonitriles with various secondary amines in dry benzene yields the corresponding 4-aminopyrimidine (B60600) derivatives. nih.gov Similarly, refluxing a chloropyrimidine derivative with morpholine (B109124) can produce the 4-morpholinopyrimidine analog. nih.gov The reaction with hydrazine hydrate (B1144303), usually in ethanol, effectively replaces the chlorine atom to form a hydrazinylpyrimidine intermediate, which is a key step in synthesizing more complex hydrazone derivatives. nih.govresearchgate.netrsc.org
| Nucleophile | Reagents/Conditions | Product Type | Reference |
| Secondary Amines | Dry Benzene | 4-Aminopyrimidine-5-carbonitrile | nih.gov |
| Morpholine | Reflux | 4-Morpholinopyrimidine-5-carbonitrile | nih.gov |
| Hydrazine Hydrate | Ethanol | 4-Hydrazinylpyrimidine-5-carbonitrile | nih.govrsc.org |
| Cyclohexylamine | Not specified | 4-Cyclohexylaminopyrimidine | researchgate.net |
| Piperidine | Not specified | 4-Piperidinylpyrimidine | researchgate.net |
Reactions with Oxygen and Sulfur Nucleophiles
Oxygen and sulfur nucleophiles can also displace the chlorine atom at the C4 position. Reactions with alkoxides, such as sodium methoxide, lead to the formation of 4-alkoxypyrimidine derivatives. rsc.org Thiolates, like sodium thiophenoxide, react in a similar fashion to yield 4-(arylthio)pyrimidine compounds. rsc.org These nucleophilic substitution reactions demonstrate the broad utility of this compound in creating diverse molecular structures. The reaction of a related 4-chloropyrimidine derivative with various arylthiols has been shown to produce 4-arylthio products.
| Nucleophile | Reagents/Conditions | Product Type | Reference |
| Sodium Phenoxide | Not specified | 4-Phenoxypyrimidine-5-carboxylate | rsc.org |
| Sodium Thiophenoxide | Not specified | 4-(Phenylthio)pyrimidine-5-carboxylate | rsc.org |
| Sodium Methoxide | Excess | 2,4-Dimethoxypyrimidine-5-carboxylate | rsc.org |
| Arylthiols | Not specified | 4-(Arylthio)pyrimidine | scispace.com |
Modification of the Nitrile Group
The nitrile group (-C≡N) on the pyrimidine ring is a valuable functional handle that can be transformed into other chemical moieties. A common modification is the conversion of the nitrile to a 5-carboxamide group. This transformation can be achieved under acidic conditions, for example, by treatment with concentrated sulfuric acid. This method has been used to convert pyrimidine-5-carbonitrile precursors into their corresponding pyrimidine-5-carboxamide derivatives. ias.ac.in Such modifications alter the electronic and physical properties of the molecule, which can be crucial for its intended application.
Substitutions on the Pyrimidine Ring System
Beyond the primary substitution at the C4 position, further modifications on the pyrimidine ring itself are possible. The electronic properties of the pyrimidine ring are influenced by its substituents, which in turn dictates the feasibility and regioselectivity of subsequent reactions. nih.gov For instance, in related dichloropyrimidine systems, the presence and nature of substituents can direct further nucleophilic substitutions to either the C2 or C6 positions. mdpi.com
In some cases, the pyrimidine ring can undergo more complex transformations. For example, treatment of 4-methoxy-5-nitropyrimidine (B8763125) with an excess of hydrazine hydrate can lead to a ring transformation, yielding a 3-amino-4-nitropyrazole. rsc.org While this specific example involves a different starting material, it highlights the potential for ring system alterations under certain nucleophilic conditions. Chlorination at other positions of the pyrimidine ring can also be achieved using reagents like N-chlorosuccinimide (NCS) in acetic acid, as demonstrated in the synthesis of a 5-chloropyrimidine (B107214) derivative. arkat-usa.org
Reactivity and Reaction Mechanisms of 4 Chloropyrimidine 5 Carbonitrile
Nucleophilic Aromatic Substitution (SNAr) Pathways
The most prominent reaction pathway for 4-Chloropyrimidine-5-carbonitrile is Nucleophilic Aromatic Substitution (SNAr). The pyrimidine (B1678525) ring's inherent electron deficiency, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. This reactivity is significantly amplified by the strong electron-withdrawing cyano group at the C5 position and the chloro substituent at the C4 position. wikipedia.orglibretexts.org Heteroarenes like pyrimidines are generally more reactive in SNAr reactions than their benzene (B151609) counterparts. wikipedia.org
The displacement of the chloride ion from the C4 position follows a well-established two-step addition-elimination mechanism. libretexts.org
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4 position (the ipso-carbon), which bears the chlorine atom. This attack is favored because the pyrimidine ring is activated by the electron-withdrawing nitrile group. wikipedia.orglibretexts.org The attack results in the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing the charge onto the electronegative nitrogen atoms of the pyrimidine ring and the cyano group. wikipedia.orgyoutube.com This stabilization is crucial for the feasibility of the reaction.
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the net substitution of the chlorine atom by the incoming nucleophile. libretexts.orgyoutube.com
This mechanism is distinct from SN2 reactions, as it occurs on an sp2-hybridized carbon and involves a discrete intermediate rather than a single transition state. wikipedia.orgyoutube.com
Several factors govern the rate and outcome of SNAr reactions on this compound and related compounds.
Electronic Effects: The presence of strong electron-withdrawing groups (EWGs) is paramount for activating the aromatic ring toward nucleophilic attack. wikipedia.orgponder.ing In this compound, the cyano (-CN) group and the two ring nitrogens work in concert to increase the electrophilicity of the carbon atoms, particularly C4 and C6, facilitating the displacement of the chlorine. wikipedia.org The nitrile group at C5 strongly enhances the electrophilicity of the C4 position, making it highly susceptible to nucleophilic substitution.
Steric Hindrance: The accessibility of the reaction center to the incoming nucleophile can impact reactivity. ponder.ing In the case of this compound, the C4 position is relatively unhindered. However, studies on other substituted pyrimidines show that bulky substituents adjacent to the reaction site can impede the approach of the nucleophile, potentially affecting the reaction rate or directing the substitution to a different position. wuxiapptec.com
Leaving Group Ability: The nature of the leaving group is critical. For aromatic nucleophilic substitution, the typical halide reactivity order can be reversed from the usual I > Br > Cl > F seen in aliphatic substitutions. ponder.ing However, chlorine is still an effective leaving group in activated systems like chloropyrimidines.
Solvent Effects: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents, such as Dimethylformamide (DMF), are often favored for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity. ponder.ing
Table 1: Factors Influencing SNAr Reactivity on Pyrimidine Systems
| Factor | Influence on Reactivity | Example/Note |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups (e.g., -CN, -NO₂) activate the ring for nucleophilic attack. wikipedia.orgponder.ing | The -CN group at C5 makes the C4 position of this compound highly electrophilic. |
| Steric Hindrance | Bulky groups near the reaction site can decrease the reaction rate. ponder.ingwuxiapptec.com | In 2,4-dichloro-5-trimethylsilylpyrimidine, substitution occurs at C2, away from the bulky silyl (B83357) group. wuxiapptec.com |
| Leaving Group | A more stable leaving group generally leads to a faster reaction. ponder.ing | Chloride is a common and effective leaving group in activated pyrimidine systems. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) typically accelerate SNAr reactions. ponder.ing | The use of DMF favors the SNAr mechanism for related chloropyrimidines. |
| Nucleophile Strength | Stronger nucleophiles generally result in faster reaction rates. ponder.ing | Amines and alkoxides are commonly used as effective nucleophiles. nih.govproquest.com |
Reactions at the Nitrile Functionality
The cyano group in this compound is a versatile functional group that can undergo several important transformations.
The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, depending on the reaction conditions. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid and heat, the nitrile is first protonated, which increases its electrophilicity. A water molecule then attacks the carbon atom, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the corresponding carboxylic acid. libretexts.orgyoutube.com
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation from water yields an imidic acid, which tautomerizes to a primary amide. libretexts.org If the reaction is allowed to proceed, the amide can be further hydrolyzed to a carboxylate salt, which upon acidic workup gives the carboxylic acid.
The synthesis of pyrimidine-5-carboxamides from pyrimidine-5-carbonitriles is a documented transformation, often achieved by treatment with concentrated sulfuric acid. ias.ac.in
While the carbon-nitrogen triple bond of a nitrile can theoretically participate in cycloaddition reactions, such as the Diels-Alder reaction (where it would act as a dienophile), these reactions are generally challenging. nih.gov Unactivated nitriles are poor dienophiles, and their participation in thermal cycloadditions often requires harsh conditions. nih.gov
The reactivity in cycloadditions is largely dependent on the electronic nature of the nitrile. While electron-withdrawing groups on the nitrile can activate it for certain cycloadditions, the unactivated nature of the cyano group in most contexts makes this a less common reaction pathway compared to substitutions at the ring or other transformations of the nitrile. nih.gov Research in this area has shown that intramolecular cycloadditions are more feasible due to entropic advantages. nih.gov However, specific examples involving this compound in cycloaddition reactions at the nitrile group are not widely reported, indicating this is not a preferred reaction pathway.
Cross-Coupling Reactions
The chlorine atom at the C4 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki cross-coupling reaction is a particularly powerful tool for this purpose. researchgate.netnih.gov
In a typical Suzuki reaction, the chloropyrimidine is reacted with an organoboronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base. nih.gov This methodology allows for the introduction of a wide range of aryl and vinyl substituents at the C4 position. Studies on related dichloropyrimidines have shown that coupling reactions often occur with high regioselectivity, preferentially at the C4 position over the C2 or C6 positions due to its higher electrophilicity. researchgate.net
Table 2: Examples of Cross-Coupling Reactions on Chloropyrimidine Scaffolds
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine (B19661) | Alkenylboronic acid | Pd catalyst | 4-Alkenyl-2-chloropyrimidine | researchgate.net |
| 6-Chloro-pyrimidine derivative | Arylboronic acid | Pd(PPh₃)₄, base | 6-Aryl-pyrimidine derivative | nih.gov |
| 4-Chloropyrimidine-2-carbonitrile | Arylboronic acid | Pd catalyst, THF/H₂O | 4-Arylpyrimidine-2-carbonitrile |
These reactions demonstrate the utility of the chloro-substituent as a synthetic linchpin for elaborating the pyrimidine core, a common strategy in the synthesis of complex molecules for medicinal chemistry and materials science. nih.gov
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org This reaction is extensively used to synthesize biaryl motifs, which are prevalent in pharmaceuticals and materials science. nih.gov The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
For this compound, the chlorine atom at the C4 position serves as the leaving group. While specific literature detailing the Suzuki-Miyaura coupling of this compound is limited, the reactivity can be inferred from studies on structurally similar compounds, such as other substituted chloropyrimidines. The electron-deficient pyrimidine ring is an excellent substrate for this type of coupling. mdpi.com
Research on related 4,6-dichloropyrimidines demonstrates that these compounds readily undergo Suzuki-Miyaura reactions with various arylboronic acids. mdpi.com For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids proceeds efficiently using a Pd(PPh₃)₄ catalyst in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane. mdpi.com Similarly, studies on 4H-pyrido[1,2-a]pyrimidin-4-ones show that even chloro-derivatives can be successfully coupled with (het)arylboronic acids in good to excellent yields. nih.gov
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and can be optimized for specific substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analagous Chloropyrimidines This table presents data for analogous compounds due to the limited availability of specific data for this compound.
| Electrophile | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60% | mdpi.com |
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the electrophilic C4 position of this compound is amenable to a variety of other palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org While direct examples with this compound are not widely reported, the Sonogashira coupling of other halo-pyrimidines and related halo-cyanopyridines is well-documented. soton.ac.ukresearchgate.net For example, 6-bromo-3-fluoro-2-cyanopyridine has been successfully coupled with various terminal alkynes using Pd(PPh₃)₄ and CuI in THF/Et₃N, demonstrating the feasibility of this transformation on a similar cyano-substituted heterocycle. soton.ac.uk
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. organic-chemistry.orgyoutube.com It is a powerful tool for synthesizing N-aryl compounds. The reaction is highly valuable in medicinal chemistry for creating libraries of potential drug candidates. nih.govresearchgate.net Given the electrophilic nature of the C4 position, this compound is an excellent candidate for Buchwald-Hartwig amination with a range of primary and secondary amines.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically uses a palladium catalyst and a base. This reaction could potentially be used to introduce alkenyl substituents at the C4 position of the pyrimidine ring.
Table 2: Examples of Other Palladium-Catalyzed Couplings on Analogous Heterocycles This table presents data for analogous compounds due to the limited availability of specific data for this compound.
| Reaction Type | Electrophile | Coupling Partner | Catalyst System | Base/Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | Et₃N in THF | 6-Alkynyl-3-fluoropicolinonitrile | soton.ac.uk |
Electrophilic Aromatic Substitution on Pyrimidine Ring (if applicable)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems like benzene. However, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency strongly deactivates the ring towards attack by electrophiles.
In the case of this compound, the deactivating effect is further intensified by the potent electron-withdrawing nature of both the chloro and the cyano substituents. Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not generally applicable to this compound under standard conditions. For such reactions to occur on a pyrimidine ring, the presence of strong electron-donating groups (e.g., amino or alkoxy groups) is typically required to activate the ring sufficiently. For example, the electrophilic chlorination of a pyrimidine derivative has been achieved, but only when the ring was activated by two benzyloxy groups. arkat-usa.org Therefore, this class of reaction is not considered a viable pathway for the functionalization of this compound.
Rearrangement Reactions
Currently, there are no well-documented rearrangement reactions reported in the scientific literature specifically for this compound. The pyrimidine ring itself is a stable aromatic system. While rearrangements are known for various heterocyclic systems, often under specific thermal, photochemical, or catalytic conditions, no such transformations have been established for this particular scaffold.
It is noteworthy that a previously reported rearrangement of pyrimidine-5-carboxylic acid esters (structurally related to the target compound) into 5-acylpyrimidones upon hydrolysis was later investigated and found not to occur. The product of hydrolysis was correctly identified as the corresponding carboxylic acid, not the rearranged ketone. This finding suggests that the pyrimidine-5-carbonitrile skeleton is likely stable under similar hydrolytic conditions and not prone to this type of rearrangement.
Spectroscopic and Structural Characterization in Research
Advanced NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Chloropyrimidine-5-carbonitrile in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
The structural framework of this compound is unequivocally confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two non-equivalent protons on the pyrimidine (B1678525) ring (H-2 and H-6). These signals would appear in the aromatic region of the spectrum, typically downfield due to the deshielding effects of the electronegative nitrogen atoms and the chlorine substituent. The precise chemical shifts and coupling patterns, if any, would confirm their positions relative to the substituents.
13C NMR: The 13C NMR spectrum should display five unique signals, corresponding to each of the five carbon atoms in the molecule, as they all reside in chemically distinct environments. This includes the four carbons of the pyrimidine ring and the single carbon of the nitrile group. The nitrile carbon (C≡N) typically appears in a characteristic region of the spectrum, while the ring carbons' shifts are influenced by their proximity to the nitrogen atoms and the chlorine atom.
2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the definitive connectivity. HSQC correlates each proton signal to its directly attached carbon atom, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This data allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the chloro and cyano groups on the pyrimidine ring.
Table 1: Predicted NMR Data for this compound This table is based on general principles of NMR spectroscopy as specific experimental data was not available in the provided sources.
| Nucleus | Expected Signals | Predicted Chemical Shift Region (ppm) | Notes |
|---|---|---|---|
| 1H | 2 | Aromatic region (~8.0-9.5) | Two distinct signals for H-2 and H-6. |
| 13C | 5 | ~110-170 | Four signals for pyrimidine ring carbons; one signal for the nitrile carbon. |
Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations. elsevierpure.comelsevierpure.com The spectrum provides a unique molecular "fingerprint."
Key characteristic absorption bands are expected for the principal functional groups:
Nitrile Group (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2200-2260 cm⁻¹ due to the C≡N stretching vibration. pressbooks.pub This is a highly diagnostic peak for the presence of the nitrile moiety.
Pyrimidine Ring: The aromatic C=C and C=N double bond stretching vibrations within the pyrimidine ring typically appear in the 1400-1650 cm⁻¹ region. pressbooks.pub
C-Cl Bond: The stretching vibration for the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-H Bonds: The stretching of the C-H bonds on the aromatic ring would be found around 3000-3100 cm⁻¹. vscht.cz
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyrimidine ring and the nitrile group, which may be weak in the IR spectrum. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Typical Intensity |
|---|---|---|---|
| C≡N | Stretch | 2200 - 2260 pressbooks.pub | Medium, Sharp |
| C=C / C=N (Ring) | Stretch | 1400 - 1650 pressbooks.pub | Medium to Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 vscht.cz | Weak to Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and confirm its elemental composition. For the molecular formula C₅H₂ClN₃, the expected monoisotopic mass is approximately 138.99 amu. High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous confirmation of the molecular formula.
A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in the appearance of two distinct peaks in the mass spectrum for the molecular ion: a base peak ([M]⁺) corresponding to the molecule containing ³⁵Cl, and a second peak ([M+2]⁺) that is two mass units higher and has about one-third the intensity, corresponding to the molecule containing ³⁷Cl. This characteristic 3:1 ratio is definitive proof of the presence of a single chlorine atom in the molecule.
X-ray Crystallography for Solid-State Structure Determination
In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern known as a crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. Based on the molecule's structure, the following interactions are expected to be significant in stabilizing the crystal structure:
π-π Stacking: The planar, electron-deficient pyrimidine rings are likely to engage in π-π stacking interactions, where the rings align in a parallel or offset face-to-face fashion. This is a common packing motif for aromatic and heteroaromatic systems.
Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with the lone pairs of the nitrogen atoms on adjacent molecules (a Cl···N interaction).
Weak Hydrogen Bonding: Weak hydrogen bonds of the C-H···N type, involving the ring protons and the nitrogen atoms of the pyrimidine ring or the nitrile group, can also contribute to the stability of the crystal lattice. nih.gov
The interplay of these interactions dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility.
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound. The molecule contains a conjugated system of π-electrons from the pyrimidine ring and the nitrile group, as well as non-bonding (n) electrons on the nitrogen atoms. These features make it UV-active.
The absorption of UV radiation promotes electrons from lower-energy ground states to higher-energy excited states. The primary electronic transitions expected for this molecule are:
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are characteristic of conjugated systems.
n → π transitions:* This involves the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The combined pyrimidine and nitrile groups act as a chromophore, and the specific wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure. researchgate.net These absorptions are expected to occur within the ultraviolet region of the electromagnetic spectrum.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT is instrumental in understanding their stability, reactivity, and electronic properties.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrimidine derivatives, these calculations help in understanding the planarity of the ring system and the spatial orientation of its substituents, which are crucial for molecular interactions. The electron-withdrawing nature of the chlorine atom and the nitrile group significantly influences the electronic structure of the pyrimidine ring, enhancing its reactivity toward nucleophilic substitution.
Computational studies on analogous pyrimidine compounds investigate charge distribution and molecular electrostatic potential maps. These analyses reveal the electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. For instance, in related pyrimidine structures, the nitrile group at C5 and the chlorine at C4 increase the electrophilicity of the ring, making it susceptible to reactions with nucleophiles like amines and thiols. DFT calculations on pyrimidine-dione derivatives have been used to investigate their geometric properties, providing a foundation for understanding their biological interactions. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key to predicting a molecule's reactivity and kinetic stability.
For chloropyrimidines, FMO analysis is critical for predicting their behavior in chemical reactions. The LUMO is particularly important for nucleophilic aromatic substitution reactions, as its energy and location indicate the most likely site for a nucleophile to attack. wuxiapptec.com In 4-chloropyrimidine (B154816), the LUMO is centered on the C-Cl carbon, indicating this position is highly susceptible to nucleophilic attack. wuxiapptec.com The energy gap between the HOMO and LUMO is also a crucial descriptor of molecular stability; a large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. DFT calculations are used to predict these HOMO/LUMO energies to assess the redox stability of pyrimidine derivatives.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on 4-Chloropyrimidine-5-carbonitrile are not detailed in the provided results, the methodology is widely applied to understand the behavior of similar small molecules in complex biological environments.
A notable application is the use of mixed-solvent molecular dynamics (MixMD) simulations to identify potential allosteric binding sites on G protein-coupled receptors (GPCRs). nih.gov In this technique, the receptor is simulated in a water box containing a mixture of small organic probe molecules. The probes explore the protein surface and identify "hotspots" where they tend to accumulate. nih.gov This method has been successfully used to find druggable allosteric sites on several GPCRs, such as the cannabinoid receptor type 1 (CB1R) and the M2 muscarinic receptor. nih.gov Such an approach could be applied to identify novel binding sites for pyrimidine-based modulators on various protein targets.
Quantum Chemical Calculations for Thermochemical Properties
Quantum chemical calculations are essential for determining the thermochemical properties of molecules. These calculations can predict properties such as pKa (acid dissociation constant) and logP (partition coefficient), which are vital in drug development for understanding a compound's behavior in physiological environments. For example, computational predictions for the related isomer, 4-chloropyrimidine-2-carbonitrile, suggest a pKa of -4.65 and a logP value of approximately 0.6, indicating weak acidity and moderate hydrophobicity. Similar quantum mechanical calculations would be applied to this compound to estimate its thermochemical characteristics, providing crucial data for formulation and pharmacokinetic modeling.
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures in drug design. nih.gov
QSAR models have been developed for pyrimidine derivatives targeting various diseases. For instance, studies on furopyrimidine and thienopyrimidine derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) have utilized QSAR to correlate molecular descriptors with anticancer activity. nih.gov In such studies, descriptors are calculated for each molecule and statistical methods, like multiple linear regression (MLR) and artificial neural networks (ANN), are used to build the predictive model. nih.gov For derivatives of this compound, QSAR models could be used to correlate substituent properties (e.g., Hammett values for electronegativity) with their inhibitory concentrations (IC₅₀) against specific biological targets.
Molecular Docking and Drug Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is crucial for understanding the mechanism of action of potential drugs and for structure-based drug design.
Derivatives of pyrimidine-5-carbonitrile have been the subject of numerous molecular docking studies to explore their interactions with key biological targets in cancer and inflammation.
EGFR and COX-2 Inhibition: A series of pyrimidine-5-carbonitrile derivatives were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies showed that the most potent compounds fit well into the active sites of both enzymes, mimicking the binding of known inhibitors like erlotinib (B232) (for EGFR) and celecoxib (B62257) (for COX-2). nih.gov
Thymidylate Synthase Inhibition: In another study, thiopyrimidine-5-carbonitrile derivatives were evaluated as cytotoxic agents against the HepG2 cancer cell line. japsonline.com Molecular docking was performed against thymidylate synthase, an enzyme crucial for DNA synthesis and a target for the drug 5-fluorouracil. japsonline.com The docking results revealed that the most active compounds showed strong binding affinity, forming hydrogen bonds with key amino acid residues like Arg-50 and Ser-216 within the enzyme's active site. japsonline.com
Topoisomerase II and HSP90 Inhibition: Pyrimidine derivatives have also been investigated as dual inhibitors of Topoisomerase II and HSP90. nih.gov Docking studies indicated that the lead compound could bind effectively to the inhibitory sites of both proteins, rationalizing its potent anti-proliferative activity. nih.gov
These studies demonstrate the power of molecular docking to elucidate the binding modes and interactions of pyrimidine-5-carbonitrile scaffolds with various therapeutic targets, providing a rational basis for the design of more potent and selective inhibitors.
Applications of 4 Chloropyrimidine 5 Carbonitrile in Advanced Organic Synthesis
Building Block in Heterocyclic Chemistry
4-Chloropyrimidine-5-carbonitrile is a versatile building block in heterocyclic chemistry due to its reactive chlorine atom and cyano group, which allow for a variety of chemical transformations. These reactive sites enable the construction of complex molecular frameworks, particularly fused pyrimidine (B1678525) systems.
Synthesis of Fused Pyrimidine Systems (e.g., Pyrazolopyrimidines, Thienopyrimidines)
The reactivity of this compound makes it a valuable precursor for the synthesis of various fused pyrimidine systems. These fused systems are of significant interest due to their presence in a wide range of biologically active compounds.
Pyrazolopyrimidines: The synthesis of pyrazolopyrimidine derivatives can be achieved through the reaction of this compound with hydrazine (B178648) derivatives. For instance, a study detailed the synthesis of 4,4-dimethyl-1,4-dihydrochromeno[4,3-c]pyrazol-3-amine starting from a related chromene carbonitrile, highlighting a pathway where a chloro-carbonitrile intermediate is cyclized with hydrazine. nih.gov This general strategy can be adapted to this compound for the construction of pyrazolo[3,4-d]pyrimidine scaffolds.
Thienopyrimidines: Thienopyrimidines, another important class of fused heterocycles, can be synthesized from this compound. The general approach involves the reaction of the chloropyrimidine with a sulfur-containing reagent to construct the thiophene (B33073) ring. nih.gov For example, a common synthetic route to thieno[2,3-d]pyrimidines involves the reaction of a substituted aminothiophene with a pyrimidine precursor. nih.gov The versatility of this compound allows for its use in building the pyrimidine part of the thienopyrimidine core.
The following table summarizes the synthesis of fused pyrimidine systems using this compound and related structures as starting materials.
| Fused System | Starting Materials | Key Reaction | Ref. |
| Pyrazolopyrimidines | 4-Chloro-2,2-dimethyl-2H-chromene-3-carbonitrile, Hydrazine | Cyclization | nih.gov |
| Thienopyrimidines | Aminothiophene derivatives, Pyrimidine precursors | Cyclocondensation | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Bis-aldehydes, Barbituric acid, Substituted amines | Hantzsch reaction | researchgate.net |
Incorporation into Complex Polycyclic Architectures
The utility of this compound extends to the synthesis of more complex, polycyclic architectures. Its ability to undergo sequential reactions at its chloro and cyano functionalities allows for the stepwise construction of intricate molecular frameworks. For example, a route to 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) was developed from 4,6-dichloro-2-(methylthio)pyrimidine. This multi-step synthesis involved nucleophilic displacement, oxidation, cyanation, and chlorination, ultimately yielding a highly functionalized pyrimidine that can serve as a precursor to even more complex structures. arkat-usa.orgresearchgate.net
Precursor for Pharmacologically Active Compounds
This compound and its derivatives are significant precursors in the development of pharmacologically active compounds. rsc.org The pyrimidine-5-carbonitrile scaffold is a key feature in molecules designed to interact with various biological targets.
Derivatives of pyrimidine-5-carbonitrile have shown potential as anticancer agents. For instance, novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression. nih.gov Some of these compounds exhibited significant cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range. nih.govnih.gov Specifically, certain derivatives have shown potent activity against colon cancer (Colo 205), hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. nih.govrsc.orgsemanticscholar.org
The following table highlights some pharmacologically active compounds derived from or related to the pyrimidine-5-carbonitrile scaffold and their reported activities.
| Compound Class | Target | Biological Activity | Cell Lines | IC50 Values | Ref. |
| Pyrimidine-5-carbonitrile derivatives | EGFR/COX-2 | Anticancer | Colo 205 | 1.66 µM, 1.83 µM | nih.gov |
| Pyrimidine-5-carbonitrile derivatives | EGFR | Anticancer | HepG2, A549, MCF-7 | - | rsc.org |
| Cyanopyrimidine hybrids | COX-2 | Anticancer | MCF-7, A549, A498, HepG2 | Nanomolar range | nih.govsemanticscholar.org |
| Thiopyrimidine-5-carbonitrile derivatives | Thymidylate Synthase | Anticancer | HepG2 | 13.18 µM | researchgate.net |
Materials Science Applications
The unique electronic and photophysical properties of the pyrimidine-5-carbonitrile core have led to its application in materials science, particularly in the development of organic electronics and high-energy materials.
Role in Organic Light-Emitting Diodes (OLEDs) and Luminescent Sensors
Derivatives of pyrimidine-5-carbonitrile have been investigated for their use in organic light-emitting diodes (OLEDs) and as luminescent sensors. The electron-withdrawing nature of the pyrimidine-5-carbonitrile unit makes it a suitable acceptor in donor-acceptor type molecules that can exhibit thermally activated delayed fluorescence (TADF). rsc.org This property is crucial for achieving high efficiency in OLEDs.
Symmetrical donor-acceptor-donor emitters containing a pyrimidine-5-carbonitrile core and carbazole (B46965) donor units have been synthesized and shown to exhibit sky-blue TADF. nih.gov These materials have demonstrated high photoluminescence quantum yields in the solid state and have been used to fabricate non-doped OLEDs with external quantum efficiencies of up to 12.8%. nih.gov Furthermore, these compounds have shown promise as oxygen probes in optical sensors. nih.gov
| Application | Material Type | Key Property | Performance Metric | Ref. |
| OLEDs | Donor-Acceptor-Donor Emitter | Thermally Activated Delayed Fluorescence (TADF) | External Quantum Efficiency: 12.8% (non-doped) | nih.gov |
| Luminescent Sensors | Oxygen Probe | Oxygen Sensitivity | Stern-Volmer constant: 3.24·10⁻⁵ ppm⁻¹ | nih.gov |
High-Energy Organic Compounds
The nitrogen-rich nature of the pyrimidine ring, combined with the energetic cyano group, makes this compound a potential building block for high-energy organic compounds. While specific research on this compound in this context is limited, the general class of nitrogen-rich heterocyclic compounds is of great interest for the development of energetic materials with improved performance and safety characteristics.
Agrochemical Synthesis
The pyrimidine nucleus is a fundamental scaffold in a multitude of biologically active compounds, including those developed for agricultural applications. The specific arrangement of substituents on the pyrimidine ring can lead to potent herbicides, fungicides, and insecticides. This compound, with its reactive chlorine atom and cyano group, represents a valuable and versatile building block for the synthesis of complex agrochemical agents.
Chlorinated pyrimidine derivatives are frequently employed in the development of agrochemicals, particularly herbicides and fungicides. The strategic placement of a chlorine atom, as seen in this compound, provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity of the final product. The nitrile group can also be transformed into other functionalities, further expanding the synthetic possibilities.
While direct synthetic routes from this compound to commercial agrochemicals are not extensively detailed in publicly available research, the utility of closely related structures underscores its potential. For instance, the isomeric compound 2,4,6-trichloropyrimidine-5-carbonitrile has been utilized as a precursor for the synthesis of herbicides. arkat-usa.org This highlights the importance of the chloropyrimidine-carbonitrile framework in creating herbicidally active molecules.
Research into pyrimidine derivatives has yielded numerous compounds with significant agrochemical properties. By using the core pyrimidine structure and modifying it, scientists have developed novel agents to protect crops. For example, the synthesis of various 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, using a similar chloropyrimidine backbone, has led to compounds with notable fungicidal activities. acs.org Furthermore, pyrimidine-5-carbonitrile derivatives are recognized for a wide spectrum of biological activities, including antifungal properties. This broad activity profile makes the scaffold a prime target for further development in the search for new and effective fungicides.
In addition to fungicides and herbicides, pyrimidine derivatives have been investigated for their insecticidal properties. A patent for insecticidal 5-pyrimidine carbonitriles demonstrates the value of this chemical class in developing pest control agents. google.com The design and synthesis of novel pyrimidine-containing compounds continue to be an active area of research for creating next-generation agrochemicals.
The following table summarizes research findings on various pyrimidine derivatives, illustrating the significance of this compound class in agrochemical discovery.
| Compound Class/Derivative | Application/Finding | Research Focus |
| 2,4,6-Trichloropyrimidine-5-carbonitrile | Precursor to herbicides arkat-usa.org | Herbicide Synthesis |
| 4-Chloro-6-phenoxy-2-phenylpyrimidine Analogues | Displayed fungicidal activities acs.org | Fungicide Development |
| Pyrimidine-5-carbonitrile Derivatives | Exhibit a broad range of biological activities, including antifungal properties | Antifungal Agent Discovery |
| 5-Pyrimidine carbonitriles | Patented for use as insecticides google.com | Insecticide Development |
| Pyrimidine-containing 4H-chromen-4-one derivatives | Showed inhibitory effects against plant-pathogenic bacteria like Xanthomonas axonopodis nih.gov | Antibacterial Agent Development |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives is evolving beyond classical condensation reactions toward more sophisticated and sustainable approaches. ijsat.org Research is increasingly focused on regioselective synthesis, metal-free conditions, and innovative multicomponent reactions. ijsat.orgias.ac.in
A major trend in the synthesis of pyrimidine-5-carbonitrile derivatives is the development of eco-friendly and reusable catalysts. These catalysts aim to replace harsh reagents, reduce waste, and simplify reaction procedures. Research has demonstrated the efficacy of various novel catalytic systems. For instance, a highly efficient method for producing pyrimidine-5-carbonitrile derivatives utilizes a reusable, eco-friendly solid acid biocatalyst derived from bone char, which is food industry waste. researchgate.net This catalyst, characterized by techniques such as FT-IR, SEM, and XRD, can be reused multiple times without a significant drop in efficiency. researchgate.net
Another green approach involves the use of titanium dioxide nanoparticles (TiO2-NPs) as a non-toxic, heterogeneous catalyst in the Biginelli synthesis of pyrimidine carbonitriles. nih.gov This method not only saves time and reduces chemical usage but can also enhance the biological activity of the resulting compounds. nih.gov Furthermore, advanced iridium-pincer complexes have been developed to catalyze the regioselective multicomponent synthesis of pyrimidines from alcohols, which are accessible from biomass. nih.gov This sustainable protocol allows for the assembly of highly decorated pyrimidines with high efficiency. nih.gov
| Catalyst System | Starting Materials (Example) | Key Advantages | Source(s) |
| Bone Char-Bronsted Solid Acid | Aromatic aldehydes, malononitrile (B47326), urea (B33335)/thiourea (B124793) | Eco-friendly (biowaste-derived), reusable, efficient | researchgate.net |
| Titanium Dioxide Nanoparticles (TiO2-NPs) | 4-Cyanobenzaldehyde, ethyl cyanoacetate (B8463686), thiourea | Eco-friendly, non-toxic, enhances bioactivity | nih.gov |
| PN5P-Ir-pincer Complexes | Amidines, up to three different alcohols | Sustainable (uses biomass-derived alcohols), highly regioselective | nih.gov |
| Ammonium (B1175870) Chloride (NH4Cl) | Substituted benzaldehyde, malononitrile, urea/thiourea | Inexpensive, readily available, solvent-free conditions | ias.ac.in |
Flow chemistry, which involves conducting reactions in a continuous stream through a reactor, is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). nih.govmdpi.com This methodology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and greater scalability. mdpi.comscitube.io The use of flow reactors allows for the safe handling of hazardous reagents and reactions at high temperatures and pressures. nih.govresearchgate.net
For the synthesis of chloro-substituted heterocycles like 4-chloropyrimidine-5-carbonitrile, flow chemistry can enable nucleophilic aromatic substitution (SNAr) reactions to be performed efficiently and at high temperatures, leading to excellent yields. researchgate.net Multi-step syntheses of complex pharmaceutical compounds, such as the pyrimidine-containing drug Ribociclib, have been successfully implemented in continuous flow systems. nih.gov This approach minimizes the need for manual operations and isolation of intermediates, streamlining the entire manufacturing process. nih.govscitube.io The adoption of flow chemistry for the production of this compound and its derivatives promises to make the process safer, more efficient, and more sustainable. scitube.io
Exploration of New Reactivity Profiles
While the chlorine atom at the C4 position is a primary site for nucleophilic substitution, future research is aimed at exploring the full reactivity profile of the this compound scaffold. By understanding how different positions on the pyrimidine ring can be functionalized, chemists can create a wider diversity of derivatives.
Studies have shown the successful substitution of the C4 chlorine with various secondary amines to produce novel compounds with potential anticancer activities. nih.gov Beyond the C4 position, other sites on the ring are being exploited. For example, the synthesis of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile creates a key intermediate that allows for the construction of further heterocyclic systems at the C2 position. nih.gov This strategy expands the chemical space accessible from the pyrimidine core. Furthermore, emerging research highlights the potential of installing covalent warheads at the C2 or C4 positions, which allows for irreversible binding to enzyme targets, a promising strategy in anticancer drug development. ijsat.org
Advanced Spectroscopic Techniques for In-Situ Monitoring
Understanding reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools. nih.gov These methods provide a window into the complex molecular transformations that occur during a reaction, helping to identify intermediates, understand kinetics, and optimize conditions. nih.gov
One of the most promising techniques is time-resolved in-situ (TRIS) X-ray absorption spectroscopy (XAS). nih.gov Recent developments using dispersive XAS (DXAS) have increased the time resolution dramatically, allowing a complete absorption spectrum to be captured in seconds. nih.gov This method has been successfully used to monitor the mechanochemical synthesis of nanoparticles and metal-organic frameworks in unprecedented detail. nih.gov Applying TRIS-DXAS to the synthesis of this compound could provide invaluable insights into the reaction pathway, catalyst behavior, and formation of intermediates, leading to more efficient and controlled synthetic protocols.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mednexus.org These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. astrazeneca.comnih.gov For a scaffold like this compound, AI and ML can be applied in several ways.
Machine learning models, such as graph neural networks, can predict the physicochemical and biological properties of virtual derivatives, allowing researchers to screen immense chemical spaces and prioritize candidates for synthesis. astrazeneca.com This approach funnels focus toward a smaller number of molecules with the desired effects and safety profiles. astrazeneca.com
Furthermore, generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), are being used for the de novo design of novel molecular structures. researchgate.net These models can be trained on existing libraries of active compounds to learn the principles of molecular design and then generate new, scaffold-focused molecules with target-specific properties. researchgate.net This technology offers a powerful tool for creating unique this compound derivatives that might not be conceived through traditional medicinal chemistry approaches.
| AI/ML Application | Technique/Model | Objective | Source(s) |
| Property Prediction | Graph Neural Networks, Transfer Learning | Predict ADME/T, efficacy, and safety of virtual molecules to narrow the search space. | astrazeneca.com |
| De Novo Drug Design | Recurrent Neural Networks (RNN), Generative Adversarial Networks (GAN) | Generate novel molecular structures with specific, desired properties (e.g., target-focused libraries). | researchgate.net |
| Process Optimization | Supervised and Unsupervised Learning | Analyze reaction data to identify optimal conditions and improve synthetic yields. | nih.gov |
| Target Validation | Deep Learning, Support Vector Machines (SVM) | Identify and validate biological targets for new drug candidates based on large biological datasets. | nih.govnih.gov |
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry is a cornerstone of modern drug design, enabling the rational design of new molecules with precisely tailored properties before they are ever synthesized. For this compound, computational tools are being used to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Molecular docking studies are routinely used to predict how a designed molecule will bind to the active site of a biological target, such as an enzyme. nih.govrsc.org This information guides the design of substituents that can form optimal interactions, leading to higher potency. For example, docking has been instrumental in designing pyrimidine-5-carbonitrile derivatives as potent dual inhibitors of targets like EGFR and COX-2 or EGFR and PI3K. nih.govnih.gov
In addition to predicting binding, in silico tools like SwissADME are used to calculate and forecast the absorption, distribution, metabolism, and excretion (ADME) properties of new designs. nih.govnih.gov This allows chemists to identify and filter out compounds that are likely to have poor drug-likeness properties early in the discovery process, saving significant time and resources. nih.govmdpi.com The combination of molecular docking, pharmacophore mapping, and ADME prediction provides a powerful framework for the computational design of novel this compound derivatives with a high probability of therapeutic success. nih.govnih.gov
Applications in Bioimaging and Diagnostics
The utility of this compound in the realm of bioimaging and diagnostics is primarily realized through its role as a key building block for the synthesis of more complex, functional molecules. The pyrimidine-5-carbonitrile core is an established electron-accepting moiety, a crucial characteristic for the design of fluorescent molecules. The presence of a chlorine atom at the 4-position provides a reactive handle for synthetic chemists to introduce various substituents through nucleophilic substitution reactions. This strategic functionalization allows for the tuning of the photophysical properties of the resulting derivatives and for the attachment of targeting ligands that can direct the molecule to specific cells, organelles, or biomolecules of interest.
Recent research has highlighted the potential of pyrimidine-based compounds as fluorescent probes. For instance, novel push-pull systems incorporating trifluoromethyl-substituted pyrimidines have been designed as fluorophores for bioimaging, demonstrating moderate quantum yields and aggregation-induced emission behavior, which makes them suitable for robust and low-toxicity bioimaging applications. These probes have been shown to accumulate in lipid droplets and other cellular compartments, showcasing their potential for visualizing intracellular structures.
Furthermore, the development of 2,4,5-triaminopyrimidine derivatives has yielded fluorescent probes capable of distinguishing between live and dead cells. These molecules exhibit environment-sensitive emission and can specifically accumulate in dead cells by interacting with double-stranded DNA, offering a novel approach for cell viability monitoring. The synthesis of these probes often involves leveraging the reactivity of a chloro-pyrimidine precursor to introduce the necessary amine groups.
The versatility of the pyrimidine-5-carbonitrile scaffold is further demonstrated in the development of materials for organic light-emitting diodes (OLEDs), where its electron-accepting nature is harnessed to create thermally activated delayed fluorescence (TADF) emitters. While not a direct bioimaging application, the fundamental understanding of the photophysical properties of these molecules contributes to the rational design of new fluorescent probes.
In the context of diagnostics, the development of pyrimidine-5-carbonitrile derivatives as inhibitors of key enzymes in disease pathways, such as epidermal growth factor receptor (EGFR), often employs fluorescence-based assays for their evaluation. For example, homogeneous time-resolved fluorescence (HTRF) assays are used to screen the inhibitory activity of these compounds. This underscores the synergy between the development of therapeutic agents and diagnostic tools based on the same chemical scaffold.
The table below summarizes key pyrimidine-based compounds and their relevance to bioimaging and diagnostics.
| Compound Name | Application/Relevance | Key Findings |
| CF₃-Substituted Pyrimidine Derivatives | Bioimaging of Lipid Droplets | Exhibit moderate quantum yields and aggregation-induced emission, allowing for visualization of intracellular lipid structures. |
| 2,4,5-Triaminopyrimidine Derivatives | Live/Dead Cell Discrimination | Accumulate in dead cells and interact with DNA, providing a fluorescent signal for cell viability assessment. |
| Pyrimidine-based TADF Emitters | Organic Light-Emitting Diodes | The electron-accepting pyrimidine-5-carbonitrile core is crucial for their fluorescent properties. |
| Pyrimidine-5-carbonitrile EGFR Inhibitors | Cancer Research & Diagnostics | Evaluated using fluorescence-based assays (HTRF), linking therapeutic development to diagnostic techniques. |
Future research in this area is expected to focus on the rational design of this compound derivatives with enhanced photophysical properties, such as higher quantum yields, larger Stokes shifts, and photostability. Moreover, the incorporation of specific targeting moieties will be crucial for the development of probes that can visualize and diagnose diseases with high specificity and sensitivity. The continued exploration of the synthetic versatility of this compound will undoubtedly pave the way for the next generation of advanced tools for bioimaging and diagnostics.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 4-chloropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A validated approach involves multicomponent reactions (MCRs) under thermal aqueous conditions. For example, combining malononitrile, aldehydes, and ammonium acetate in water at 80–100°C yields substituted pyrimidinecarbonitriles with moderate to high yields (50–85%). Key parameters include pH control (neutral to slightly acidic) and reaction time (6–12 hours). Variations in substituents (e.g., aryl vs. alkyl groups) on the aldehyde component can alter cyclization efficiency .
Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Characterization relies on a combination of:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., δ~H~ 7.43–7.86 ppm for aromatic protons; δ~C~ 118–169 ppm for nitrile and pyrimidine carbons) .
- Mass Spectrometry (MS) : M+ peaks (e.g., m/z 225 for C~12~H~11~N~5~) and fragmentation patterns to verify molecular weight and stability .
- IR Spectroscopy : Absorbance at 2212 cm (C≡N stretch) and 1666 cm (C=N) .
Q. What are the key reactivity trends of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chlorine atom at the 4-position is highly electrophilic, enabling displacement by amines (e.g., forming 4-amino derivatives) or alkoxides. Nitrile groups at the 5-position stabilize the ring via conjugation but are less reactive under mild conditions. Reaction optimization often requires polar aprotic solvents (e.g., DMF) and catalysts like K~2~CO~3~ for deprotonation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical elemental analysis data for pyrimidinecarbonitriles?
- Methodological Answer : Observed deviations (e.g., lower carbon content in 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile: found 66.22% vs. calculated 66.67%) may arise from:
- Incomplete purification : Residual solvents or byproducts skewing results. Recrystallization in ethanol/water mixtures improves purity.
- Hydrate formation : Moisture absorption during storage. Use of anhydrous conditions and drying agents (e.g., MgSO~4~) mitigates this .
Q. What strategies enhance regioselectivity in the functionalization of this compound derivatives?
- Methodological Answer : Regioselective substitution at the 4-chloro position over the nitrile group can be achieved via:
- Steric effects : Bulky substituents on adjacent positions (e.g., 2-phenyl groups) direct nucleophiles to the 4-position.
- Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki reactions) selectively targets the chloro-substituted carbon.
- Temperature modulation : Lower temperatures (0–25°C) reduce competing nitrile reactivity .
Q. How do electronic effects of substituents influence the biological activity of this compound analogs?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 6-position enhance binding to enzyme active sites (e.g., kinase inhibitors). Computational modeling (DFT studies) predicts charge distribution and H-bonding potential, while in vitro assays (IC~50~ measurements) validate activity. For example, 4-amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile shows potent inhibition (IC~50~ < 1 µM) due to bromine’s hydrophobic interactions .
Q. What mechanistic insights explain side-product formation during the synthesis of this compound?
- Methodological Answer : Common side products include:
- Dimerization : Occurring under high-temperature conditions (>100°C), forming bis-pyrimidine structures.
- Nitrile hydrolysis : Conversion to carboxylic acids in aqueous basic conditions (pH > 10).
- Ring-opening intermediates : Detected via LC-MS, arising from nucleophilic attack at the pyrimidine C2 position. Reaction monitoring via TLC or in situ IR prevents these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
